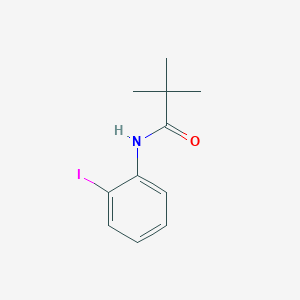

3-(4-氟苯基)-3-氧代-2-(4-吡啶基)丙腈

描述

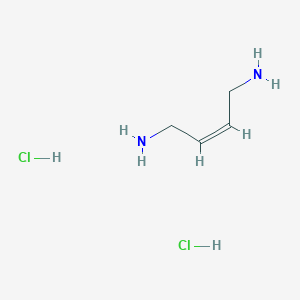

The compound “3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile” is a complex organic molecule. It contains a fluorophenyl group, a pyridinyl group, and a propanenitrile group. Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .

Synthesis Analysis

While specific synthesis methods for this compound are not available, substituted pyridines can be synthesized via various methodologies. One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .科学研究应用

合成和化学性质

复杂氟化合物的合成通常涉及关键中间体的创建,这些中间体对于药物和高级材料的开发至关重要。例如,作为非甾体抗炎和镇痛材料制造中的关键中间体,2-氟-4-溴联苯的实用合成突出了氟化中间体在药物合成中的重要性 (Qiu 等,2009)。此外,π-缺陷杂芳族化合物的金属化,如氟吡啶,揭示了在合成氟化杂环时可实现的化学选择性和区域选择性,这对于设计具有特定生物活性的化合物至关重要 (Marsais & Quéguiner,1983)。

生物医学应用

氟化化合物通常在治疗剂的开发中找到应用,因为它们能够调节生物活性和改善药代动力学特性。例如,基于三取代和四取代咪唑支架的 p38α MAP 激酶抑制剂的设计,结合了氟苯基环,强调了氟化在增强激酶抑制剂的选择性和效力中的作用 (Scior 等,2011)。类似地,佩兰帕尼是一种新型的非竞争性 AMPA 受体拮抗剂,用于治疗部分性发作,展示了氟化化合物在神经病学中的治疗潜力 (Rektor,2013)。

环境和材料科学应用

在环境和材料科学中,氟化化合物因其独特的特性(例如耐化学性和热稳定性)而被利用。例如,环境中全氟烷基化学物质的微生物降解解决了氟化化合物的环境影响和持久性,强调了了解其生物降解性的必要性 (Liu & Mejia Avendaño,2013)。此外,聚四氟乙烯 (PTFE) 的合成和表征说明了氟化聚合物在创造具有卓越性能特征的材料中的重要性 (Puts 等,2019)。

属性

IUPAC Name |

3-(4-fluorophenyl)-3-oxo-2-pyridin-4-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2O/c15-12-3-1-11(2-4-12)14(18)13(9-16)10-5-7-17-8-6-10/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZJQEOIICYYMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(C#N)C2=CC=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

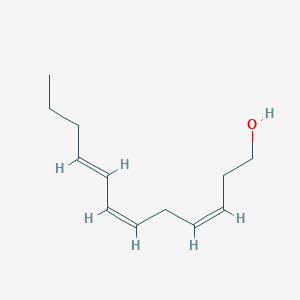

![Spiro[4.5]dec-6-en-8-one](/img/structure/B175913.png)

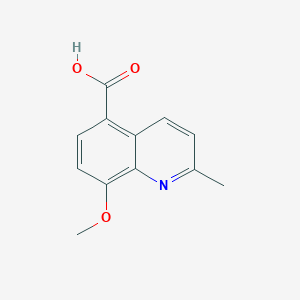

![ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B175924.png)

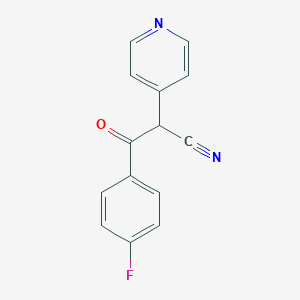

![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B175929.png)

![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B175941.png)